N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. The compound’s structure features a benzene ring substituted with hydroxyethyl, pentyloxy, and propan-2-yl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, a benzene derivative, is functionalized with hydroxyethyl, pentyloxy, and propan-2-yl groups through electrophilic aromatic substitution reactions.
Sulfonation: The functionalized benzene derivative undergoes sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with ethanolamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkoxy-substituted benzene sulfonamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an anti-inflammatory or antimicrobial agent.
Industry: As an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application:
Antimicrobial: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.
Anti-inflammatory: It could inhibit the production of inflammatory mediators by blocking specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of pentyloxy.
N-(2-hydroxyethyl)-4-(butyloxy)-3-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with a butyloxy group instead of pentyloxy.
Uniqueness
N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-pentoxy-3-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-4-5-6-11-21-16-8-7-14(12-15(16)13(2)3)22(19,20)17-9-10-18/h7-8,12-13,17-18H,4-6,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLIXJSYSKSSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.